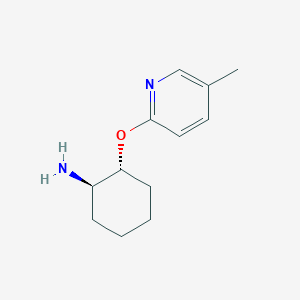
(1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine, also known as JNJ-40411813, is a novel compound that has been recently developed and studied for its potential therapeutic applications. This compound belongs to the class of cyclohexylamines and has been found to have significant pharmacological activity, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine involves its binding to the 5-HT2C receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in the activity of neurons in the brain, which can lead to changes in behavior and physiology. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on behavior and physiology in animal models. It has been found to reduce anxiety-like behavior, increase locomotor activity, and decrease food intake. These effects are believed to be mediated by the activation of the 5-HT2C receptor and the modulation of downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine has several advantages for use in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research. It has also been extensively studied in animal models, providing a wealth of data on its pharmacological activity. However, there are also limitations to its use in laboratory experiments. It has not yet been tested in human subjects, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine. One area of interest is its potential therapeutic applications in the treatment of anxiety disorders and depression. It has also been suggested that this compound may have applications in the treatment of obesity and other metabolic disorders. Further research is needed to fully understand the pharmacological activity and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine involves several steps, starting with the reaction of 5-methylpyridine-2-carboxylic acid with cyclohexylamine. This reaction forms an intermediate product, which is then treated with a coupling reagent to form the final compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to have significant activity at the 5-HT2C receptor, a G protein-coupled receptor that is involved in the regulation of mood, appetite, and anxiety. This compound has been shown to modulate the activity of this receptor, leading to changes in behavior and physiology.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(5-methylpyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-7-12(14-8-9)15-11-5-3-2-4-10(11)13/h6-8,10-11H,2-5,13H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMJAUNJEQHREP-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)O[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2810087.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810088.png)




![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)
![Tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate](/img/structure/B2810098.png)

![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2810103.png)



![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)